molecular formula C21H24ClN3O B11833689 (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile

(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile

Cat. No.: B11833689
M. Wt: 369.9 g/mol
InChI Key: SBAKHIDRFYZRKO-OAQYLSRUSA-N
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Description

(R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is a chiral piperazine derivative characterized by:

  • Core structure: A piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group at the 1-position.
  • Side chain: An ethoxy linker terminating in an acetonitrile (-CH2CN) functional group.
  • Stereochemistry: The R-enantiomer configuration, critical for biological activity in related compounds like levocetirizine .

This compound shares structural similarities with antihistamines such as levocetirizine but differs in the terminal functional group (acetonitrile vs. carboxylic acid).

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetonitrile

InChI

InChI=1S/C21H24ClN3O/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)25-13-11-24(12-14-25)15-17-26-16-10-23/h1-9,21H,11-17H2/t21-/m1/s1

InChI Key

SBAKHIDRFYZRKO-OAQYLSRUSA-N

Isomeric SMILES

C1CN(CCN1CCOCC#N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CCOCC#N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl and Phenyl Groups: The piperazine ring is then substituted with chlorophenyl and phenyl groups through nucleophilic substitution reactions.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a strong base.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The piperazine ring can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products include phenolic compounds and quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antihistamine Activity

The primary application of this compound is as an antihistamine. It is effective in treating various allergic conditions, including:

  • Allergic rhinitis
  • Allergic conjunctivitis
  • Urticaria (hives)

Cetirizine, the active metabolite of this compound, works by blocking the action of histamine at H1 receptors, thus alleviating symptoms associated with allergies .

Anti-inflammatory Effects

Studies have indicated that (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile may possess anti-inflammatory properties. This is particularly relevant in chronic inflammatory conditions where histamine plays a role in exacerbating symptoms .

Potential Neuroprotective Properties

Emerging research suggests that compounds related to cetirizine may exhibit neuroprotective effects. These properties could be beneficial in treating neurodegenerative disorders, although further studies are necessary to confirm these effects .

Synthesis and Derivatives

The synthesis of (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile involves several steps, including the formation of the piperazine ring and subsequent functionalization to introduce the ethoxy and acetonitrile groups. Various derivatives have been synthesized to enhance its pharmacological profile and reduce side effects.

Case Study 1: Efficacy in Allergic Rhinitis

In a clinical trial involving patients with allergic rhinitis, cetirizine demonstrated significant improvements in nasal symptoms compared to placebo. Patients reported reduced sneezing, nasal congestion, and itching after treatment with cetirizine .

Case Study 2: Comparison with Other Antihistamines

A comparative study assessed the efficacy of cetirizine against other antihistamines like loratadine and fexofenadine. Results indicated that cetirizine provided faster relief from allergy symptoms, making it a preferred option for acute allergic reactions .

Mechanism of Action

The mechanism of action of ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperazine Derivatives

Table 1: Key Structural and Pharmacological Differences
Compound Name Molecular Formula Functional Group Core Structure Key Properties Reference
(R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile C21H23ClN3O Acetonitrile (-CH2CN) Piperazine with (4-chlorophenyl)(phenyl)methyl High lipophilicity; potential metabolic stability due to nitrile group
Levocetirizine (R-enantiomer of cetirizine) C21H25ClN2O3 Carboxylic acid (-COOH) Same core structure FDA-approved antihistamine; binds H1 receptors with high affinity
Methyl ester of cetirizine (Impurity E) C22H27ClN2O3 Methyl ester (-COOCH3) Same core structure Prodrug form; hydrolyzed to cetirizine in vivo
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile C13H17N3O Acetonitrile (-CH2CN) Piperazine with 4-methoxyphenyl Reduced H1 affinity due to absence of chlorophenyl group
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C12H14ClN2O Chloroethanone (-COCH2Cl) Piperazine with phenyl Reactive ketone group; potential for nucleophilic substitution

Functional Group Impact on Pharmacokinetics and Activity

  • Acetonitrile vs. Unlike carboxylic acids, nitriles are less prone to ionization at physiological pH, which may prolong half-life by avoiding renal clearance mechanisms .
  • Ester Derivatives (e.g., Propylene Glycol Ester) :

    • Esters like 1-hydroxypropan-2-yl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate () act as prodrugs, improving oral bioavailability via esterase-mediated hydrolysis to active acids .
  • Azetidinone Derivatives: Compounds such as N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () introduce β-lactam rings, which may confer rigidity but increase synthetic complexity .

Stereochemical and Substitutent Effects

  • Enantiomeric Specificity :
    • The R-configuration in the target compound and levocetirizine is critical for H1 receptor binding, as the S-enantiomer (e.g., dextrocetirizine) shows 30-fold lower affinity .
  • Chlorophenyl vs.

Biological Activity

(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is a compound with significant biological activity, particularly in the realm of pharmacology. This compound is structurally related to cetirizine, an antihistamine used to treat allergic reactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25ClN2OC_{19}H_{25}ClN_2O, and it features a complex structure that includes a piperazine ring, an ethoxy group, and a nitrile functional group. Its structural characteristics contribute to its pharmacological effects.

Antihistaminic Activity

As a derivative of cetirizine, this compound exhibits antihistaminic properties, primarily functioning as an H1 receptor antagonist. Its mechanism involves blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions such as rhinitis and urticaria.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile exhibit antimicrobial activity. For instance, derivatives were tested against various pathogens, showing minimum inhibitory concentration (MIC) values that suggest efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

In Vitro Studies

A study published in the ACS Omega journal evaluated various derivatives for their antimicrobial properties. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antibacterial activity .

Pharmacological Studies

In another investigation focusing on the pharmacological profile of piperazine derivatives, it was noted that these compounds could inhibit certain enzymatic activities relevant to cancer therapy. For example, some derivatives demonstrated significant inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes . This suggests potential applications in oncology.

Case Studies

Case Study 1: Antihistaminic Efficacy
In clinical settings, cetirizine and its derivatives have been shown to effectively reduce symptoms of allergic rhinitis. A study involving patients with chronic allergic rhinitis demonstrated significant symptom relief when treated with cetirizine dihydrochloride, supporting the efficacy of related compounds .

Case Study 2: Antimicrobial Evaluation
A recent evaluation of piperazine derivatives included (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile. The study found that these compounds inhibited biofilm formation in bacterial cultures, which is critical for treating persistent infections .

Data Tables

Activity Compound MIC (μg/mL) Target Pathogen
Antihistaminic(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrileN/AAllergic Rhinitis
AntimicrobialDerivative 7b0.22 - 0.25Staphylococcus aureus
PARP InhibitionCompound 5eIC50 = 18 μMPARP1 in Cancer Cells

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